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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the
aromatic aldehyde, 3-Prop-2-ynyloxy-benzaldehyde. Intended for researchers, scientists, and
professionals in drug development, this document delves into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere
presentation of data, this guide offers insights into the experimental methodologies, the
rationale behind spectral interpretations, and the structural information gleaned from each
analytical technique. The protocols herein are designed to be self-validating, ensuring technical
accuracy and reproducibility. All theoretical claims and protocols are substantiated with citations
to authoritative sources.

Introduction: The Significance of 3-Prop-2-ynyloxy-
benzaldehyde

3-Prop-2-ynyloxy-benzaldehyde, with the chemical formula C10HsO2 and a molecular weight
of 160.17 g/mol , is a versatile organic compound.[1][2][3] Its structure, featuring a
benzaldehyde core functionalized with a propargyl ether group, makes it a valuable
intermediate in the synthesis of more complex molecules, including various heterocyclic
compounds and potential pharmaceutical agents. The terminal alkyne of the propargyl group is
particularly useful for "click" chemistry reactions, allowing for the straightforward introduction of
this moiety into larger molecular scaffolds.
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Accurate structural elucidation is paramount in chemical synthesis and drug development.
Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the
identity, purity, and structure of synthesized compounds. This guide provides a detailed
examination of the expected spectroscopic data for 3-Prop-2-ynyloxy-benzaldehyde, offering
a foundational reference for scientists working with this and related molecules.

Below is a diagram illustrating the molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Caption: Molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3-Prop-2-ynyloxy-benzaldehyde, both *H and 3C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy

Experimental Protocol:

A standard *H NMR spectrum can be acquired using a 400 MHz or higher field NMR
spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Prop-2-ynyloxy-benzaldehyde
in 0.5-0.7 mL of deuterated chloroform (CDCIs). CDCIs is a common choice for non-polar to
moderately polar organic compounds due to its excellent dissolving power and the single
residual solvent peak at a known chemical shift (6 ~7.26 ppm).[4] Tetramethylsilane (TMS) is
typically added as an internal standard (6 0.00 ppm).

e Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic
field.

o Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted *H NMR Data:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.9 s 1H Aldehyde (-CHO)
~7.5-7.8 m 4H Aromatic (Ar-H)
~4.8 d 2H Methylene (-OCHz-)
~2.5 t 1H Acetylenic (-C=CH)

Interpretation and Rationale:

» Aldehyde Proton (& ~9.9 ppm): The proton of the aldehyde group is highly deshielded due to
the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=0
bond. This results in a characteristic downfield singlet in the region of & 9.5-10 ppm.[5][6][7]

e Aromatic Protons (& ~7.5-7.8 ppm): The four protons on the benzene ring will appear as a
complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will
depend on the substitution pattern. For a 3-substituted benzaldehyde, one would expect
distinct signals for the protons at positions 2, 4, 5, and 6, which will couple with each other.

» Methylene Protons (& ~4.8 ppm): The two protons of the methylene group adjacent to the
ether oxygen and the alkyne are expected to appear as a doublet. The splitting is due to
long-range coupling with the terminal acetylenic proton (*J coupling).

e Acetylenic Proton (& ~2.5 ppm): The terminal proton of the alkyne group typically resonates
around & 2.5 ppm and appears as a triplet due to coupling with the adjacent methylene
protons.

3C NMR Spectroscopy

Experimental Protocol:
The 13C NMR spectrum is typically acquired on the same instrument as the 'H NMR.

o Sample Preparation: The same sample prepared for *H NMR can be used.
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Data Acquisition: A proton-decoupled 3C NMR experiment is performed to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is usually
required compared to *H NMR due to the lower natural abundance of the 13C isotope.

Predicted 3C NMR Data:

Chemical Shift (6, ppm) Assighment

~192 Aldehyde (C=0)
~160 Aromatic (C-O)
~138 Aromatic (C-CHO)
~130, ~124, ~122, ~115 Aromatic (C-H)

~78 Acetylenic (-C=CH)
~76 Acetylenic (-C=CH)
~56 Methylene (-OCHz-)

Interpretation and Rationale:

Carbonyl Carbon (& ~192 ppm): The carbon of the aldehyde group is significantly deshielded
and appears at a very downfield chemical shift, typically in the range of & 190-205 ppm.[5]

Aromatic Carbons (6 ~115-160 ppm): The six carbons of the benzene ring will give distinct
signals. The carbon attached to the oxygen of the ether (C-O) will be the most downfield of
the aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the
aldehyde group will also be downfield. The remaining four aromatic carbons will appear in
the typical aromatic region.

Alkyne Carbons (6 ~76 and ~78 ppm): The two sp-hybridized carbons of the alkyne group
appear in a characteristic region of the spectrum.

Methylene Carbon (0 ~56 ppm): The carbon of the methylene group is shielded by the
adjacent sp-hybridized carbons and appears at a more upfield chemical shift compared to
the aromatic carbons.
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The following diagram illustrates the workflow for NMR data acquisition and analysis.

Data Acquisition
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Baseline Correction

Chemical Shift Analysis
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Assign signals to
molecular structure

Dissolve sample in CDCl3s
with TMS

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol:
An FTIR (Fourier-Transform Infrared) spectrometer is used to obtain the IR spectrum.

o Sample Preparation: For a solid sample like 3-Prop-2-ynyloxy-benzaldehyde, the KBr
pellet method is common.[1][8] A small amount of the sample is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film
can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8] For liquid samples,
a drop can be placed between two salt plates.

o Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet
without the sample) is first recorded. Then, the sample is placed in the beam path, and the
spectrum is acquired.

Predicted IR Data:
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Wavenumber (cm~?) Intensity Assignment
~3300 Sharp, Medium =C-H stretch
~3050 Medium Aromatic C-H stretch

Aldehyde C-H stretch (Fermi

~2850, ~2750 Medium
doublet)

~2120 Weak C=C stretch

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretch
Aryl-O-CHz2 stretch

~1250 Strong )
(asymmetric)

~1050 Strong Aryl-O-CHz stretch (symmetric)

Interpretation and Rationale:

e =C-H Stretch (~3300 cm~1): The sharp, medium intensity band around 3300 cm~1 is
characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.

e Aromatic C-H Stretch (~3050 cm~1): The absorption in this region is due to the stretching
vibrations of the C-H bonds on the benzene ring.

e Aldehyde C-H Stretch (~2850, ~2750 cm~1): Aldehydes typically show two medium intensity
bands for the C-H stretch, often referred to as a Fermi doublet.[7] The presence of these two
bands is a strong indicator of an aldehyde functional group.

e C=C Stretch (~2120 cm~1): The carbon-carbon triple bond stretch of a terminal alkyne is
typically weak and appears in this region.

e C=0 Stretch (~1700 cm~1): A very strong and sharp absorption band around 1700 cm~1is
characteristic of the carbonyl (C=0) stretching vibration of an aldehyde.[5][7]

e Aromatic C=C Stretches (~1600, ~1480 cm~1): The stretching vibrations of the carbon-
carbon bonds within the aromatic ring give rise to several bands in this region.
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e Aryl-O-CH:z Stretches (~1250, ~1050 cm~1): The asymmetric and symmetric stretching
vibrations of the C-O-C ether linkage will produce strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Experimental Protocol:

Electron lonization (EI) is a common ionization technique for relatively small, volatile organic
molecules.[9]

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion
(M*e).[9]

o Fragmentation: The molecular ion is often energetically unstable and fragments into smaller,
charged ions and neutral radicals.[10]

o Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and
detected.

Predicted Mass Spectrum Data:
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miz Relative Intensity Assighment

160 High [M]*e (Molecular lon)

159 Moderate [M-H]*

131 High [M-CHOJ*

121 Moderate [M-C3Hs30]*

103 Low [C7HsO-CO]*

91 Moderate [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)
39 High [CsHs]* (Propargyl cation)

Interpretation and Rationale:

e Molecular lon ([M]*e, m/z 160): The peak at m/z 160 corresponds to the intact molecular ion,
confirming the molecular weight of the compound. Aromatic compounds often show a
relatively intense molecular ion peak due to the stability of the aromatic ring.[3]

e [M-H]* (m/z 159): Loss of a hydrogen atom, likely from the aldehyde group, is a common
fragmentation pathway for aldehydes.

e [M-CHOJ* (m/z 131): Cleavage of the bond between the aromatic ring and the aldehyde
group results in the loss of a formyl radical (¢«CHO), leading to a prominent peak at m/z 131.
This is a characteristic fragmentation for benzaldehyde derivatives.[11]

e Propargyl Cation ([CsHs]*, m/z 39): Cleavage of the ether bond can lead to the formation of
the stable propargyl cation, which is expected to be a significant peak.

The following diagram illustrates a plausible fragmentation pathway for 3-Prop-2-ynyloxy-
benzaldehyde in an El mass spectrometer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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